2-Hydroxy-2-phenylbutanoic acid

Vue d'ensemble

Description

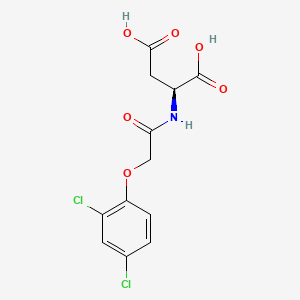

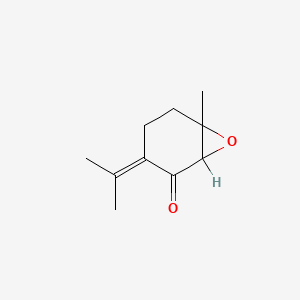

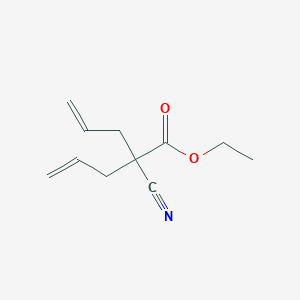

2-Hydroxy-2-phenylbutanoic acid is a compound with the molecular formula C10H12O3 . It has a molecular weight of 180.2 and is typically found in a powder form . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12O3/c1-2-10(13,9(11)12)8-6-4-3-5-7-8/h3-7,13H,2H2,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, one paper discusses the hydroxylation of a similar compound, PBA, via a novel hydride transfer/hydroxyl-rebound mechanism .Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 132-134 degrees Celsius . and is typically stored at room temperature .Applications De Recherche Scientifique

Quantum Computational and Spectroscopic Studies

Research by Raajaraman, Sheela, and Muthu (2019) explored the properties of 2-Hydroxy-2-phenylbutanoic acid (2HPBA) using quantum computational methods. This study utilized density functional theory calculations, and experimental techniques like FT-IR, FT-Raman, and UV-Visible spectra to analyze the molecular structure and properties of 2HPBA. Notably, they conducted molecular docking studies to find potential drug applications of 2HPBA (Raajaraman, Sheela, & Muthu, 2019).

Asymmetric Hydrogenation for ACE Inhibitors

Zhu et al. (2010) achieved direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids to form 2-hydroxy-4-arylbutanoic acids. This process involved a Ru catalyst and was significant for synthesizing intermediates for ACE inhibitors, highlighting a pharmaceutical application of 2-hydroxy-4-arylbutanoic acids, a related compound of this compound (Zhu, Meng, Fan, Xie, & Zhang, 2010).

Biocatalytic Deracemisation for Pharmaceutical Applications

Chadha and Baskar (2002) demonstrated the biocatalytic deracemisation of α-hydroxy esters, including 2-hydroxy-4-phenylbutanoic acid, to produce the (S)-enantiomer with high yield and enantiomeric excess. This method used whole cells of Candida parapsilosis and is relevant for producing pharmaceutical-grade compounds (Chadha & Baskar, 2002).

Synthesis of Enantiopure Compounds

Cha et al. (2008) reported the synthesis of enantiopure (S)-2-hydroxy-4-phenylbutanoic acid using novel hydroxy acid dehydrogenase from Enterobacter sp. BK2K. This study is significant for the production of chiral compounds, which are essential in various pharmaceutical applications (Cha, Kim, Yun, Cho, & Kim, 2008).

Enantioselective Degradation and Environmental Implications

Liu et al. (2011) investigated the microbial degradation of 2-phenylbutyric acid, a related compound, focusing on its enantiomeric forms. They discovered significant differences in the environmental fate of the two enantiomers, which could have implications for the environmental impact of related compounds like this compound (Liu, Han, Li, Shih, & Gu, 2011).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that this compound is a key precursor for the production of angiotensin-converting enzyme (ace) inhibitors . ACE inhibitors are important prescriptive drugs for preventing the formation of angiotensin II and lowering blood pressure .

Mode of Action

It’s known that the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (opbe) to ®-2-hydroxy-2-phenylbutanoic acid with carbonyl reductases is a key step in the production of ace inhibitors .

Biochemical Pathways

The biochemical pathway involving 2-Hydroxy-2-phenylbutanoic acid is the biocatalytic asymmetric reduction of OPBE to ®-2-Hydroxy-2-phenylbutanoic acid . This process has several advantageous attributes, including high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .

Result of Action

The result of the action of this compound is the production of ACE inhibitors, which are important prescriptive drugs for preventing the formation of angiotensin II and lowering blood pressure . These inhibitors can decrease the incidence of hypertension, which may induce stroke, heart failure, heart attack, and kidney failure .

Analyse Biochimique

Biochemical Properties

The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to 2-Hydroxy-2-phenylbutanoic acid with carbonyl reductases has several advantageous attributes, including high enantioselectivity, mild reaction condition, high catalytic efficiency, and environmental benignity . An increasing number of OPBE reductases have been discovered owing to the drastic achievements in genomics, screening, and evolution technologies, and process engineering .

Cellular Effects

This compound is a valuable intermediate for the synthesis of angiotensin-converting enzyme inhibitors . The asymmetric reduction of 2-oxo-4-phenylbutanoic acid (OPBA) by oxidoreductases is an efficient approach for its synthesis . This process can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes any enzymes or cofactors that it interacts with. It could also include any effects on metabolic flux or metabolite levels .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

2-hydroxy-2-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-10(13,9(11)12)8-6-4-3-5-7-8/h3-7,13H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCBZFRDGXIZIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35468-69-0 | |

| Record name | NSC147098 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxy-2-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B3051625.png)